N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H13BrN2O6S and its molecular weight is 417.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.96777 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Applications
N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide and related compounds have been explored for their utility in analytical chemistry. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant. Its synthesis, composition, and structure are well-documented, and it has been applied for direct titrations of various substances like ascorbic acid and methionine, demonstrating simplicity, rapidity, and a minimal error margin of ±0.5% (Gowda et al., 1983).
Structural and Electronic Properties
Studies on compounds structurally similar to this compound have been conducted to understand their structural and electronic properties. For example, a compound named N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has been synthesized and characterized using various spectroscopic tools and computational methods. These studies provide insights into the intermolecular interactions, molecular electrostatic potential, and other properties relevant to the chemical behavior and potential applications of these compounds (Murthy et al., 2018).
Organic Synthesis
Nitrobenzenesulfonamides, closely related to the chemical , have found applications in organic synthesis. They are used in the preparation of secondary amines and for the protection of amines, showcasing their versatility in chemical transformations. These compounds undergo smooth alkylation and can be readily deprotected, yielding secondary amines in high yields (Fukuyama et al., 1995).
Chemical Transformations in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, similar in structure to this compound, have been utilized in solid-phase synthesis. They serve as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. Thisapplication emphasizes the role of such compounds in facilitating a wide range of chemical reactions and generating novel molecular structures (Fülöpová & Soural, 2015).
Electrophilic Aromatic Substitution Reactions
Compounds like this compound are often used in electrophilic aromatic substitution reactions. Studies have shown the use of N-Halosuccinimides, such as NBS (N-Bromosuccinimide), in ring halogenations of polyalkylbenzenes, indicating the role of such compounds in specific halogenation reactions (Bovonsombat & Mcnelis, 1993).
Electrochemical Studies
Electrochemical behavior of related compounds, such as N,N-dimethyl-p-nitrobenzenesulfonamide, has been examined to understand their redox characteristics. These studies are crucial in determining the stability and reactivity of such compounds under various conditions, which is essential for their application in electrochemical processes and analytical methods (Asirvatham & Hawley, 1974).
Properties
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O6S/c1-22-13-8-12(14(23-2)7-11(13)15)16-24(20,21)10-5-3-9(4-6-10)17(18)19/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBVUSFLANNCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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